molecular formula C25H23N3O5S3 B12147340 (5Z)-3-benzyl-5-({4-[(4-methylphenyl)sulfonyl]-5-(morpholin-4-yl)-1,3-oxazol-2-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-benzyl-5-({4-[(4-methylphenyl)sulfonyl]-5-(morpholin-4-yl)-1,3-oxazol-2-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12147340
M. Wt: 541.7 g/mol
InChI Key: VSNQQYDZNLSBGJ-HKWRFOASSA-N
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Description

(5Z)-3-benzyl-5-({4-[(4-methylphenyl)sulfonyl]-5-(morpholin-4-yl)-1,3-oxazol-2-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes benzyl, sulfonyl, morpholinyl, oxazolyl, and thioxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-benzyl-5-({4-[(4-methylphenyl)sulfonyl]-5-(morpholin-4-yl)-1,3-oxazol-2-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the oxazole and thiazolidinone rings, followed by their coupling with the benzyl and sulfonyl groups under specific reaction conditions. Common reagents used in these reactions include various catalysts, solvents, and temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-benzyl-5-({4-[(4-methylphenyl)sulfonyl]-5-(morpholin-4-yl)-1,3-oxazol-2-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The benzyl and sulfonyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-benzyl-5-({4-[(4-methylphenyl)sulfonyl]-5-(morpholin-4-yl)-1,3-oxazol-2-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic agents or biochemical pathways.

Medicine

In medicine, the compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, materials, and other high-value products.

Mechanism of Action

The mechanism of action of (5Z)-3-benzyl-5-({4-[(4-methylphenyl)sulfonyl]-5-(morpholin-4-yl)-1,3-oxazol-2-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (5Z)-3-benzyl-5-({4-[(4-methylphenyl)sulfonyl]-5-(morpholin-4-yl)-1,3-oxazol-2-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C25H23N3O5S3

Molecular Weight

541.7 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[[4-(4-methylphenyl)sulfonyl-5-morpholin-4-yl-1,3-oxazol-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H23N3O5S3/c1-17-7-9-19(10-8-17)36(30,31)22-24(27-11-13-32-14-12-27)33-21(26-22)15-20-23(29)28(25(34)35-20)16-18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3/b20-15-

InChI Key

VSNQQYDZNLSBGJ-HKWRFOASSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)N5CCOCC5

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)N5CCOCC5

Origin of Product

United States

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